molecular formula C12H26BrN B1431955 N-(1-ethylpropyl)cycloheptanamine hydrobromide CAS No. 1609400-67-0

N-(1-ethylpropyl)cycloheptanamine hydrobromide

Cat. No. B1431955
CAS RN: 1609400-67-0
M. Wt: 264.25 g/mol
InChI Key: YJIILZRJGWUFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpropyl)cycloheptanamine hydrobromide, also known as N-(1-ethylpropyl)cycloheptanamine hydrobromide, is an organic compound that belongs to the class of cycloheptanamines. It is a white, crystalline solid that is soluble in water and alcohol. It has a molecular weight of 286.21 g/mol and a melting point of 87-89°C. N-(1-ethylpropyl)cycloheptanamine hydrobromide is an important compound for scientific research and has been used in a variety of laboratory experiments.

Mechanism of Action

N-(1-ethylpropyl)cycloheptanamine hydrobromide(1-ethylpropyl)cycloheptanamine hydrobromide acts as a proton donor in the reaction with hydrobromic acid. This results in the formation of a hydroxyl group, which then undergoes a nucleophilic substitution reaction with the amine group in the cycloheptanamine molecule. This results in the formation of the desired product, N-(1-ethylpropyl)cycloheptanamine hydrobromide(1-ethylpropyl)cycloheptanamine hydrobromide.
Biochemical and Physiological Effects
N-(1-ethylpropyl)cycloheptanamine hydrobromide(1-ethylpropyl)cycloheptanamine hydrobromide has not been studied in detail for its biochemical and physiological effects. However, it has been used as a reagent in a variety of laboratory experiments and has been found to be non-toxic and non-irritating.

Advantages and Limitations for Lab Experiments

N-(1-ethylpropyl)cycloheptanamine hydrobromide(1-ethylpropyl)cycloheptanamine hydrobromide has several advantages for laboratory experiments. It is a white, crystalline solid that is soluble in water and alcohol, making it easy to handle and store. It is also non-toxic and non-irritating, making it safe to use in experiments. The only limitation for its use in laboratory experiments is that it is not commercially available and must be synthesized in the laboratory.

Future Directions

For research include the development of new synthesis methods for the compound, the investigation of its biochemical and physiological effects, and the development of new applications for the compound. Additionally, further research could be conducted on the synthesis and characterization of derivatives of the compound, as well as on the potential for its use in drug design.

Scientific Research Applications

N-(1-ethylpropyl)cycloheptanamine hydrobromide(1-ethylpropyl)cycloheptanamine hydrobromide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of various pharmaceuticals. It has also been used in the synthesis of polymers, in the preparation of fluorescent dyes, and in the synthesis of other compounds.

properties

IUPAC Name

N-pentan-3-ylcycloheptanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.BrH/c1-3-11(4-2)13-12-9-7-5-6-8-10-12;/h11-13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIILZRJGWUFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1CCCCCC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpropyl)cycloheptanamine hydrobromide

CAS RN

1609400-67-0
Record name Cycloheptanamine, N-(1-ethylpropyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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